4-chloro-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-chloro-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloro group, a nitro group, and a phenyl-thiazole moiety attached to a benzamide core. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 4-chloro-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The addition of a chloro group to the benzene ring.
Thiazole Formation: The formation of the thiazole ring through cyclization reactions involving sulfur and nitrogen sources.
Amidation: The final step involves the formation of the benzamide linkage
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-chloro-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-chloro-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer activities due to its ability to interfere with cellular processes.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The thiazole ring can interact with enzymes and proteins, disrupting their normal function. These interactions can lead to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
2-aminothiazole: Known for its antimicrobial and anticancer activities.
4-phenylthiazole: Exhibits antifungal and antiviral properties.
Thiazolopyridazines: Evaluated for their antitumor activity
4-chloro-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C16H10ClN3O3S |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
4-chloro-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H10ClN3O3S/c17-12-7-6-11(8-14(12)20(22)23)15(21)19-16-18-13(9-24-16)10-4-2-1-3-5-10/h1-9H,(H,18,19,21) |
InChI Key |
JBFPOALWXREAMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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